methyl 2-amino-3,6-dimethylbenzoate
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Overview
Description
Methyl 2-amino-3,6-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, featuring an amino group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 2-amino-3,6-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-amino-3,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with hydroxyl groups instead of an amino group.
Methyl 3-amino-2-methylbenzoate: Similar structure but with different positions of the amino and methyl groups.
2-Amino-6-methylbenzothiazole: Contains a benzothiazole ring instead of a benzoate structure.
Uniqueness
Methyl 2-amino-3,6-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and ester functionality makes it versatile for various chemical reactions and applications.
Properties
CAS No. |
27023-00-3 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-amino-3,6-dimethylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h4-5H,11H2,1-3H3 |
InChI Key |
LRZISCCTJWWYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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